

"S07-2010" preparation for mass spectrometry

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Compound of Interest		
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An increasing number of researchers, scientists, and drug development professionals are utilizing mass spectrometry (MS) for in-depth proteomic analysis. The success of any MS-based proteomics experiment is critically dependent on the quality of the sample preparation. Proper preparation ensures that proteins are efficiently extracted, denatured, digested into peptides, and cleaned of interfering substances, leading to high-quality and reproducible MS results.[1][2]

This document provides detailed application notes and protocols for two widely used and robust methods for preparing protein samples for mass spectrometry: the classic in-solution digestion method and the more advanced Filter-Aided Sample Preparation (FASP) technique. While the specific identifier "**S07-2010**" does not correspond to a standardized public protocol, the methods detailed below represent the gold standard in the field and are applicable to a wide range of biological samples, including cultured cells and tissues.[1][3][4]

These protocols are designed to guide researchers through the process of converting complex protein samples into clean peptide mixtures suitable for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Two primary protocols are detailed below. The In-Solution Digestion protocol is a fundamental and widely used method suitable for purified proteins or samples of low-to-moderate complexity.[1] The Filter-Aided Sample Preparation (FASP) protocol is particularly advantageous for complex samples, especially those containing detergents like SDS, which are incompatible with direct MS analysis.[3][4]



Protocol 1: In-Solution Digestion for Mass Spectrometry

This protocol describes the denaturation, reduction, alkylation, and enzymatic digestion of proteins in a liquid solution. It is a straightforward method that is effective for samples that are readily solubilized.

Materials:

- Urea
- Tris-HCl
- Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
- Iodoacetamide (IAA)
- Ammonium Bicarbonate (NH4HCO3)
- Trypsin, MS Grade (e.g., Promega Trypsin Gold)[5]
- Formic Acid (FA)
- Acetonitrile (ACN)
- Ultrapure water

Procedure:

- Protein Solubilization and Denaturation:
 - Dissolve the protein sample in 8 M urea / 50 mM Tris-HCl, pH 8.0.[5] For a typical sample of 15 μg of protein, a volume of 15 μL can be used to achieve a concentration of 1 mg/mL.
 [6]
- Reduction:
 - Add DTT to a final concentration of 5-10 mM.[5][7]
 - Incubate the mixture for 1 hour at 37°C or for 30-45 minutes at 56-60°C.[5][8][9]



- Alkylation:
 - Cool the sample to room temperature.
 - Add iodoacetamide (IAA) to a final concentration of 15-20 mM.[5][6]
 - Incubate in the dark at room temperature for 30 minutes.[5][6][8]
- · Digestion:
 - Dilute the sample with 50 mM Ammonium Bicarbonate (pH 7.8) to reduce the urea concentration to below 2 M. A three-fold dilution is typically sufficient.
 - Add MS-grade trypsin to a final enzyme-to-protein ratio of 1:20 to 1:100 (w/w).[5][6][9]
 - Incubate overnight (12-18 hours) at 37°C.[5][6][8]
- · Quenching and Cleanup:
 - Stop the digestion by adding formic acid to a final concentration of 0.1-1% to acidify the sample.[8]
 - Desalt the resulting peptide mixture using a C18 spin column or ZipTip according to the manufacturer's protocol to remove salts and detergents before LC-MS/MS analysis.[5][8]
 - Dry the cleaned peptides using a vacuum centrifuge.[8]

Protocol 2: Filter-Aided Sample Preparation (FASP)

The FASP method utilizes an ultrafiltration device to retain proteins while allowing for the efficient removal of contaminants like detergents (e.g., SDS) and salts through a series of buffer exchanges. The entire process of denaturation, alkylation, and digestion occurs on the filter.[3]

Materials:

- Lysis Buffer (e.g., 1% SDS, 0.1 M DTT, 50 mM Ammonium Bicarbonate)[10]
- Urea Solution (UA): 8 M urea in 0.1 M Tris-HCl, pH 8.5[3]



- Iodoacetamide (IAA) Solution: 0.05 M IAA in UA solution[3]
- Ammonium Bicarbonate (ABC) Solution: 0.05 M NH₄HCO₃[3]
- Trypsin, MS Grade
- Ultrafiltration spin units (e.g., 30 kDa MWCO)[3][11]

Procedure:

- Lysis and Reduction:
 - Lyse cells or tissues in a buffer containing SDS and DTT (e.g., 1% SDS, 0.1 M DTT, 50 mM Ammonium Bicarbonate).[10]
 - Heat the lysate at 95°C for 5 minutes to ensure complete denaturation and reduction.[4]
 [10]
 - Clarify the lysate by centrifugation at 16,000 x g for 5 minutes.[4][10]
- · Protein Loading and Buffer Exchange:
 - \circ Combine up to 200 μg of the protein lysate with 200 μL of 8 M Urea solution (UA) in the filter unit.[3][10]
 - Centrifuge at 14,000 x g for 15-20 minutes. Discard the flow-through.[3][10]
 - Add another 200 μL of UA solution to the filter and centrifuge again. Repeat this wash step once more.[3]
- Alkylation:
 - $\circ~$ Add 100 μL of 0.05 M IAA solution to the filter.
 - Mix on a thermomixer at 600 rpm for 1 minute, then incubate without mixing for 20 minutes in the dark.[3]
 - Centrifuge at 14,000 x g for 10-15 minutes.[3]



· Final Washes:

- \circ Wash the filter twice with 100 μL of UA solution, centrifuging at 14,000 x g for 15 minutes each time.[3]
- \circ Wash the filter twice with 100 μ L of 0.05 M Ammonium Bicarbonate (ABC) solution, centrifuging at 14,000 x g for 10 minutes each time.[3]
- Trypsin Digestion:
 - Transfer the filter unit to a new, clean collection tube.[3]
 - Add 40 μL of ABC solution containing trypsin at an enzyme-to-protein ratio of 1:50 to
 1:100.[3][11]
 - Incubate in a wet chamber at 37°C overnight (4-18 hours).[3][11]

Peptide Elution:

- Collect the digested peptides by centrifuging the filter unit at 14,000 x g for 10 minutes.[3]
 [11]
- \circ To maximize recovery, add another 40 μ L of ABC solution (or 0.5 M NaCl) and centrifuge again, collecting into the same tube.[3]
- The collected filtrate contains the peptide mixture ready for desalting and MS analysis.

Data Presentation

Table 1: Reagent and Buffer Preparation



Reagent/Buffer	Composition	Preparation Instructions	Storage
8 M Urea Solution (UA)	8 M Urea, 0.1 M Tris- HCl, pH 8.5	Dissolve 4.8 g of urea in ultrapure water, add 1 ml of 1 M Tris-HCl pH 8.5, and bring the final volume to 10 ml. [3][4]	Prepare Freshly[3][4]
50 mM Ammonium Bicarbonate (ABC)	0.05 M NH₄HCO₃, pH 7.8	Dissolve 0.4 g of NH4HCO3 in 100 ml of ultrapure water.[3][4]	-20°C (aliquots)
1 M DTT Stock	1 M Dithiothreitol	Dissolve 0.77 g of DTT in 5 ml of ultrapure water.[6]	-20°C (aliquots)
0.05 M IAA Solution	0.05 M Iodoacetamide in UA	Dissolve ~9.3 mg of IAA in 1 ml of 8 M Urea Solution (UA). Protect from light.	Prepare Freshly[3]
Trypsin Stock Solution	0.4 - 1 μg/μL	Reconstitute lyophilized trypsin in 50 mM acetic acid or 1 mM HCl.[3][7][12]	-20°C or -80°C[12]

Table 2: Key Experimental Parameters



Parameter	In-Solution Digestion	Filter-Aided Sample Preparation (FASP)
Starting Protein Amount	15 - 100 μg	20 - 250 μg[1 0]
Denaturant	8 M Urea[5]	1% SDS, then 8 M Urea[10]
Reducing Agent (Conc.)	5-10 mM DTT[5][8]	0.1 M DTT (in lysis buffer)[10]
Alkylating Agent (Conc.)	15-20 mM IAA[5][6]	0.05 M IAA[3]
Trypsin:Protein Ratio (w/w)	1:20 to 1:100[5][6][9]	1:50 to 1:100[3][11]
Digestion Time	Overnight (12-18 h) at 37°C[5]	Overnight (4-18 h) at 37°C[3]
Centrifuge Speed	N/A	14,000 - 16,000 x g[3][10]
Key Advantage	Simplicity, good for low complexity samples	Efficient detergent removal, high recovery

Visualizations



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Caption: Workflow for the in-solution protein digestion protocol.



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Caption: Workflow for the Filter-Aided Sample Preparation (FASP) protocol.

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